molecular formula C8H11ClSi B1200534 Chloro(dimethyl)phenylsilane CAS No. 768-33-2

Chloro(dimethyl)phenylsilane

Cat. No. B1200534
CAS RN: 768-33-2
M. Wt: 170.71 g/mol
InChI Key: KWYZNESIGBQHJK-UHFFFAOYSA-N
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Patent
US05342984

Procedure details

To a 500 ml glass flask equipped with a stirring machine, a thermometer, a reflux condenser and a dropping funnel, there were added 91.8 g (1.2 mole) of allyl chloride and 0.03 g of palladium acetate, the temperature of the mixture was raised up to 40 to 45° C., then 136.3 g (1.0 mole) of dimethylphenylsilane was dropwise added to the mixture over 3 hours through the dropping funnel to carry out the reaction of the allyl chloride and the dimethylphenylsilane and the reaction mixture was aged at 50° C. for 3 hours. The reaction solution obtained after the aging was distilled to give a distillate having a boiling point range of from 80 to 84° C./16 mmHg. Thus, 163.9 g of dimethylphenylchlorosilane having a purity of 99.9% was obtained. The yield of the product was found to be 96.0%.
Quantity
91.8 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
136.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Cl:4])C=C.[CH3:5][SiH:6]([CH3:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:5][Si:6]([CH3:13])([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[Cl:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
91.8 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0.03 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
136.3 g
Type
reactant
Smiles
C[SiH](C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml glass flask equipped with a stirring machine
CUSTOM
Type
CUSTOM
Details
The reaction solution obtained after the aging
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give a distillate
CUSTOM
Type
CUSTOM
Details
of from 80 to 84° C./16 mmHg

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 163.9 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.